molecular formula C11H7ClO4S B1452942 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid CAS No. 1258652-21-9

3-(Chlorosulfonyl)naphthalene-1-carboxylic acid

Cat. No.: B1452942
CAS No.: 1258652-21-9
M. Wt: 270.69 g/mol
InChI Key: JRFYPKSICGXQGM-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7ClO4S and a molecular weight of 270.69 g/mol . It is characterized by the presence of a chlorosulfonyl group (-SO2Cl) attached to the naphthalene ring, which is a fused pair of benzene rings. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid typically involves the chlorosulfonation of naphthalene-1-carboxylic acid. The reaction is carried out by treating naphthalene-1-carboxylic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Starting Material: Naphthalene-1-carboxylic acid

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions, typically at room temperature.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Sulfonic Acids: Formed from reduction or oxidation reactions.

Scientific Research Applications

3-(Chlorosulfonyl)naphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: Lacks the carboxylic acid group but has a sulfonic acid group attached to the naphthalene ring.

    Naphthalene-1-carboxylic acid: Lacks the chlorosulfonyl group but has a carboxylic acid group attached to the naphthalene ring.

    3-(Bromosulfonyl)naphthalene-1-carboxylic acid: Similar structure but with a bromosulfonyl group instead of a chlorosulfonyl group.

Uniqueness

3-(Chlorosulfonyl)naphthalene-1-carboxylic acid is unique due to the presence of both the chlorosulfonyl and carboxylic acid groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chlorosulfonylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4S/c12-17(15,16)8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFYPKSICGXQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-21-9
Record name 3-(chlorosulfonyl)naphthalene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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